molecular formula C11H15ClN2O2S B7580505 1-(3-CHLOROPHENYL)-4-METHANESULFONYLPIPERAZINE

1-(3-CHLOROPHENYL)-4-METHANESULFONYLPIPERAZINE

Cat. No.: B7580505
M. Wt: 274.77 g/mol
InChI Key: PCEZRRKVCHHRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-4-methanesulfonylpiperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-methanesulfonylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these piperazines with PhSH (thiophenol) followed by selective intramolecular cyclization can yield the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-methanesulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

1-(3-Chlorophenyl)-4-methanesulfonylpiperazine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-methanesulfonylpiperazine involves interactions with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may interact with monoamine transporters, affecting neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chlorophenyl)-4-methanesulfonylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c1-17(15,16)14-7-5-13(6-8-14)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEZRRKVCHHRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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